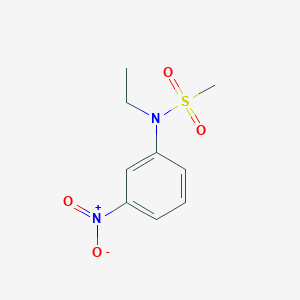

N-ethyl-N-(3-nitrophenyl)methanesulfonamide

Description

N-Ethyl-N-(3-nitrophenyl)methanesulfonamide is a sulfonamide derivative characterized by an ethyl group and a 3-nitrophenyl substituent attached to the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

The presence of the nitro group at the meta position on the phenyl ring introduces strong electron-withdrawing effects, which can influence the compound’s acidity, solubility, and reactivity. Such structural features are critical in drug design, where nitro groups often enhance binding affinity to biological targets .

Properties

IUPAC Name |

N-ethyl-N-(3-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-3-10(16(2,14)15)8-5-4-6-9(7-8)11(12)13/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMINZYZEIGHLAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(3-nitrophenyl)methanesulfonamide typically involves the reaction of N-ethylmethanesulfonamide with 3-nitrobenzene . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In industrial settings, the production of N-ethyl-N-(3-nitrophenyl)methanesulfonamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize waste, ensuring cost-effective production .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(3-nitrophenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides and aryl halides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of N-ethyl-N-(3-aminophenyl)methanesulfonamide.

Reduction: Formation of N-ethyl-N-(3-aminophenyl)methanesulfonamide.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Research

N-ethyl-N-(3-nitrophenyl)methanesulfonamide has been identified as a candidate for drug development due to its interaction with biological targets. Preliminary studies suggest it may inhibit enzymes involved in metabolic pathways, indicating potential therapeutic applications in treating various diseases.

Key Findings:

- Enzyme Inhibition: Interaction studies have shown that this compound may affect enzymes critical for metabolic processes, suggesting a role in drug design aimed at metabolic disorders.

- Anti-inflammatory and Anticancer Activities: Similar compounds have demonstrated anti-inflammatory and anticancer properties, providing a framework for exploring the bioactivity of N-ethyl-N-(3-nitrophenyl)methanesulfonamide .

Antimicrobial Activity

Research has indicated that compounds similar to N-ethyl-N-(3-nitrophenyl)methanesulfonamide exhibit antimicrobial properties against multi-drug resistant strains. This opens avenues for its application in developing new antimicrobial agents.

Case Study:

A controlled study assessed the antimicrobial efficacy of related compounds against resistant bacterial strains. Results showed significant inhibition of growth, highlighting the potential of this compound in combating antibiotic resistance.

While initial studies indicate low acute toxicity, comprehensive toxicological evaluations are necessary to assess chronic exposure risks. Data suggests that while safe at low concentrations, higher doses may pose health risks.

Mechanism of Action

The mechanism of action of N-ethyl-N-(3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The sulfonamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points: Nitro-substituted sulfonamides (e.g., compound 6s) exhibit higher melting points (172–174°C) compared to non-nitro analogs, likely due to increased intermolecular interactions (e.g., dipole-dipole, π-stacking) . Electron-withdrawing groups (e.g., NO2, Cl) enhance thermal stability, whereas electron-donating groups (e.g., OCH3) may reduce melting points .

Biological Activity :

- Compound 6s demonstrates potent anticancer activity (IC₅₀: 0.8–2.1 μM against HeLa and MCF-7 cell lines), attributed to the synergistic effects of the nitro and trimethoxy groups enhancing target binding .

- Chloro- and methyl-substituted analogs (e.g., N-(3-chloro-4-methylphenyl)methanesulfonamide) are classified as irritants, indicating substituent-dependent toxicity profiles .

Synthesis Methods :

- Nitro-containing sulfonamides are often synthesized via dehydration (e.g., compound 6s) or coupling reactions (e.g., EDA-mediated S-N bond formation) .

- Commercial derivatives (e.g., N-(3-chloro-4-methylphenyl)methanesulfonamide) are produced via scalable routes involving sulfonation and halogenation .

Spectroscopic and Physicochemical Properties

NMR Data :

- Nitro-substituted sulfonamides exhibit distinct aromatic proton signals in the δ 7.3–8.4 ppm range (¹H NMR) and carbonyl carbons near δ 160–165 ppm (¹³C NMR) .

- For example, compound 6s shows a characteristic =CH signal at δ 7.61 (d, J = 15.6 Hz) in its ¹H NMR spectrum, confirming the trans-configuration of the ethene bridge .

Solubility :

Contradictions and Limitations

- Synthetic Reproducibility : Compound 6s was synthesized via two methods (Method A and an alternative dehydration route) with identical yields and melting points, suggesting robustness in synthesis .

- Data Gaps : Direct data for N-ethyl-N-(3-nitrophenyl)methanesulfonamide (e.g., melting point, bioactivity) are absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

N-ethyl-N-(3-nitrophenyl)methanesulfonamide (ENPMS) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article delves into the mechanisms of action, biological evaluations, structure-activity relationships, and relevant case studies associated with ENPMS.

Chemical Structure and Properties

ENPMS is characterized by the presence of an ethyl group, a nitrophenyl moiety, and a methanesulfonamide backbone. Its molecular formula is , and its structure is crucial for its biological activity. The nitro group enhances the compound's electrophilic properties, while the sulfonamide group contributes to its reactivity and interactions with biological targets.

The mechanism of action for ENPMS primarily involves:

- Inhibition of Enzymatic Activity : Like other sulfonamides, ENPMS may act as a competitive inhibitor of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This inhibition disrupts bacterial growth and replication.

- Reduction of Nitro Group : The nitro group can undergo reduction to form an amino group, which may interact with various cellular components, potentially leading to cytotoxic effects in certain environments.

- Hydrogen Bonding : The sulfonamide group can participate in hydrogen bonding with biological molecules, influencing the compound's overall activity and selectivity.

Antibacterial Activity

ENPMS has shown promise as an antibacterial agent. The sulfonamide structure is known for its efficacy against various bacterial strains. Studies indicate that compounds with similar structures often exhibit significant antibacterial properties due to their ability to inhibit folate synthesis pathways in bacteria.

Anticancer Activity

Recent investigations have explored the anticancer potential of ENPMS. In vitro studies have demonstrated that derivatives of sulfonamides can induce apoptosis in cancer cell lines. For example, compounds structurally related to ENPMS have been shown to trigger cell death through apoptotic pathways in various cancer models .

Structure-Activity Relationships (SAR)

Understanding the SAR of ENPMS helps identify how modifications to its structure can enhance or reduce its biological activity. Key observations include:

- Nitro Group Positioning : The position of the nitro group (ortho vs. para) significantly affects the compound's potency against specific targets.

- Sulfonamide Variations : Alterations in the sulfonamide moiety can lead to changes in binding affinity and selectivity towards bacterial enzymes or cancer cell pathways .

Case Studies

- Antitubercular Activity : A study evaluated a series of sulfonamide derivatives against Mycobacterium tuberculosis. While ENPMS was not directly tested, related compounds demonstrated moderate activity against multidrug-resistant strains, suggesting potential applications for ENPMS in tuberculosis treatment .

- Cytotoxicity Against Cancer Cells : In a comparative analysis, compounds similar to ENPMS exhibited IC50 values ranging from 1.51 to 3.03 µM against breast cancer (MDA-MB-231) and melanoma (B16-F10) cell lines. These findings indicate that modifications to the nitrophenyl group can enhance anticancer efficacy while maintaining lower toxicity towards normal cells .

Data Tables

The following table summarizes key findings related to the biological activities of ENPMS and its analogs:

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| N-ethyl-N-(3-nitrophenyl)methanesulfonamide | Antibacterial | TBD | Potential competitive inhibitor of folate synthesis |

| N-methyl-N-(3-nitrophenyl)methanesulfonamide | Anticancer | 1.51 - 3.03 | Induces apoptosis in cancer cell lines |

| N-ethyl-N-(4-nitrophenyl)methanesulfonamide | Antimicrobial | TBD | Similar mechanism as ENPMS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.